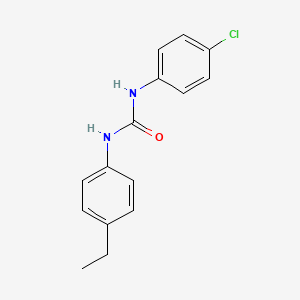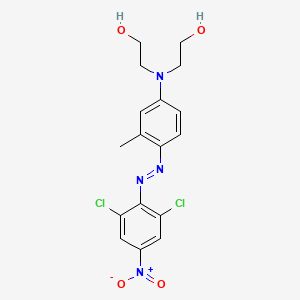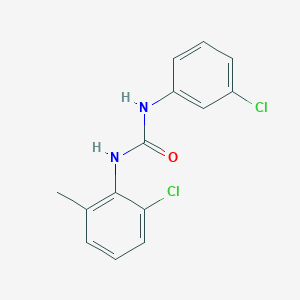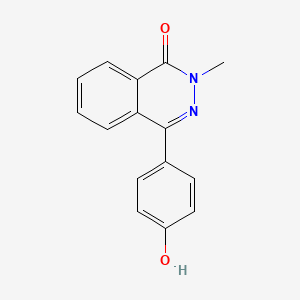
4,4'-Methylenebis(1-isobutyl-3-phenylurea)
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4,4’-Methylenebis(1-isobutyl-3-phenylurea) is a chemical compound with the molecular formula C23H32N4O2 and a molecular weight of 396.537 g/mol . It is a unique compound that has garnered interest in various fields of scientific research due to its distinctive chemical structure and properties.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4,4’-Methylenebis(1-isobutyl-3-phenylurea) typically involves the reaction of isobutylamine and phenyl isocyanate in the presence of a methylene bridge . The reaction conditions often require a controlled environment with specific temperature and pressure settings to ensure the desired product is obtained with high purity.
Industrial Production Methods
Industrial production of 4,4’-Methylenebis(1-isobutyl-3-phenylurea) may involve large-scale synthesis using automated reactors and continuous flow systems. These methods ensure consistent quality and yield, making the compound available for various applications in research and industry .
化学反应分析
Types of Reactions
4,4’-Methylenebis(1-isobutyl-3-phenylurea) undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups under specific conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Lithium aluminum hydride.
Substitution: Various halides and nucleophiles under controlled temperature and pressure.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding urea derivatives, while reduction may produce amine derivatives .
科学研究应用
4,4’-Methylenebis(1-isobutyl-3-phenylurea) has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its therapeutic potential in various medical conditions.
Industry: Utilized in the production of specialty chemicals and materials.
作用机制
The mechanism of action of 4,4’-Methylenebis(1-isobutyl-3-phenylurea) involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved .
相似化合物的比较
Similar Compounds
4,4’-Methylenebis(1-butyl-3-phenylurea): Similar structure but with butyl groups instead of isobutyl groups.
4,4’-Methylenebis(3-(1,3-dimethylbutyl)-1-phenylurea): Contains dimethylbutyl groups, offering different chemical properties.
Uniqueness
4,4’-Methylenebis(1-isobutyl-3-phenylurea) is unique due to its specific isobutyl groups, which confer distinct chemical and physical properties. These properties make it suitable for specialized applications in research and industry .
属性
CAS 编号 |
200263-12-3 |
|---|---|
分子式 |
C23H32N4O2 |
分子量 |
396.5 g/mol |
IUPAC 名称 |
1-(2-methylpropyl)-3-[4-[[4-(2-methylpropylcarbamoylamino)phenyl]methyl]phenyl]urea |
InChI |
InChI=1S/C23H32N4O2/c1-16(2)14-24-22(28)26-20-9-5-18(6-10-20)13-19-7-11-21(12-8-19)27-23(29)25-15-17(3)4/h5-12,16-17H,13-15H2,1-4H3,(H2,24,26,28)(H2,25,27,29) |
InChI 键 |
XFQGOKVRSBHRDP-UHFFFAOYSA-N |
规范 SMILES |
CC(C)CNC(=O)NC1=CC=C(C=C1)CC2=CC=C(C=C2)NC(=O)NCC(C)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![N-[2-chloro-5-(trifluoromethyl)phenyl]-2-phenylacetamide](/img/structure/B11942984.png)

![2,4-Diphenylbenzo[h]quinazoline](/img/structure/B11942993.png)



![N-[4-[(4-bromophenyl)diazenyl]-3-(triphenylstannyl)phenyl]-N,N-dimethylamine](/img/structure/B11943018.png)


![Benzene, 1-methoxy-4-[[(2-methyl-2-propenyl)oxy]methyl]-](/img/structure/B11943045.png)
![Diethyl 11-(3-nitrobenzoyl)pyrrolo[1,2-a][1,10]phenanthroline-9,10-dicarboxylate](/img/structure/B11943050.png)


